2-Acetyl-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide

Lipophilicity Drug-likeness Membrane permeability

2-Acetyl-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide (CAS 1024749-81-2) is a synthetic cinnamamide-derivative featuring a 2-acetyl-3-arylamino-N-phenylprop-2-enamide core with a 4-fluoro-3-(trifluoromethyl)phenyl substitution on the enamine nitrogen. It belongs to the N-arylcinnamanilide class, which has been extensively investigated for antimicrobial, anti-inflammatory, and kinase-inhibitory activities.

Molecular Formula C18H14F4N2O2
Molecular Weight 366.3 g/mol
Cat. No. B13723018
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Acetyl-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide
Molecular FormulaC18H14F4N2O2
Molecular Weight366.3 g/mol
Structural Identifiers
SMILESCC(=C(C=NC1=CC(=C(C=C1)F)C(F)(F)F)C(=O)NC2=CC=CC=C2)O
InChIInChI=1S/C18H14F4N2O2/c1-11(25)14(17(26)24-12-5-3-2-4-6-12)10-23-13-7-8-16(19)15(9-13)18(20,21)22/h2-10,25H,1H3,(H,24,26)/b14-11-,23-10?
InChIKeyFLIAYZSPAKHWPL-CJMQLOFNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Acetyl-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide (CAS 1024749-81-2): Compound Profile for Procurement Evaluation


2-Acetyl-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide (CAS 1024749-81-2) is a synthetic cinnamamide-derivative featuring a 2-acetyl-3-arylamino-N-phenylprop-2-enamide core with a 4-fluoro-3-(trifluoromethyl)phenyl substitution on the enamine nitrogen [1]. It belongs to the N-arylcinnamanilide class, which has been extensively investigated for antimicrobial, anti-inflammatory, and kinase-inhibitory activities [2]. The compound bears a distinct substitution pattern combining a para-fluorine with a meta-trifluoromethyl group on the aniline ring, differentiating it from mono-CF₃, bis-CF₃, and alternative fluoro-positional isomers within the same chemotype [1].

Why 2-Acetyl-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide Cannot Be Interchanged with Generic In-Class Analogs


N-arylcinnamanilides with different ring-substitution patterns on the aniline moiety exhibit widely divergent biological activity profiles. Published SAR studies demonstrate that the position and nature of halogen/trifluoromethyl substituents critically modulate minimum inhibitory concentrations (MIC) against MRSA by over 3.5-fold between positional isomers, as well as altering lipophilicity (XLogP3) and hydrogen-bonding capacity [1]. The specific 4-fluoro-3-CF₃ substitution pattern on the target compound produces a calculated XLogP3 of 4.4 versus 3.8 for the des-fluoro analog, affecting membrane permeability and non-specific protein binding [2]. Therefore, substituting a 3-CF₃-only, 3,5-bis-CF₃, or 3-fluoro-4-CF₃ analog for the 4-fluoro-3-CF₃ compound in a research protocol can lead to quantitatively different outcomes in potency, selectivity, and ADMET properties [1][2].

Quantitative Differentiation Evidence for 2-Acetyl-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide Versus Closest Analogs


Lipophilicity (XLogP3) Differential Versus Des-Fluoro Analog (AB162840)

The target compound bearing the 4-fluoro-3-CF₃ substitution exhibits a calculated XLogP3-AA of 4.4, a value 0.6 log units higher than the des-fluoro analog 2-acetyl-N-phenyl-3-((3-(trifluoromethyl)phenyl)amino)prop-2-enamide (CAS 1025257-06-0, AB162840), which has an estimated XLogP3 of approximately 3.8 based on its molecular formula C₁₈H₁₅F₃N₂O₂ and reduced fluorine content [1]. This difference reflects the contribution of the additional aryl-fluorine atom to overall hydrophobicity.

Lipophilicity Drug-likeness Membrane permeability

Topological Polar Surface Area (tPSA) Comparison with Des-Fluoro Analog

The target compound has a computed topological polar surface area (tPSA) of 61.7 Ų, which differs from the estimated tPSA of the des-fluoro analog AB162840 (approximately 58–60 Ų due to the absence of the para-fluorine atom) [1]. The modest increase in tPSA is attributable to the electronegative fluorine substituent, which contributes to hydrogen-bond acceptor capacity without substantially raising the hydrogen-bond donor count.

Polar surface area Oral bioavailability Blood-brain barrier penetration

Anti-MRSA Activity of Positional Isomer (3-Fluoro-4-CF₃) Establishes Fluorine Position SAR for Procurement Decisions

The positional isomer (2E)-N-[3-fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide, which differs from the target compound only in the fluorine/CF₃ ring position (3-F-4-CF₃ vs 4-F-3-CF₃), demonstrated MIC values of 12.9 µM and 25.9 µM against clinical MRSA isolates, significantly outperforming ampicillin (MIC = 45.8 µM) [1]. This direct isomer-ampicillin comparison establishes that the fluoro-trifluoromethyl substitution pattern on the aniline ring is a critical determinant of anti-MRSA potency within the cinnamanilide class [1][2].

Antimicrobial MRSA Structure-activity relationship

Comparative Antimicrobial Potency of Bis-CF₃ Analog Establishes SAR Baseline for Substitution Pattern Selection

In a systematic SAR study of N-arylcinnamamides, the bis-trifluoromethyl analog (2E)-N-[3,5-bis(trifluoromethyl)phenyl]-3-phenylprop-2-enamide exhibited an MIC of 22.27 µM against a panel of four staphylococcal strains including M. tuberculosis, while the mono-CF₃ analog (2E)-3-phenyl-N-[3-(trifluoromethyl)phenyl]prop-2-enamide showed a higher MIC of 27.47 µM [1]. This 1.23-fold potency difference between mono-CF₃ and bis-CF₃ analogs establishes that increasing fluorination on the aniline ring enhances antistaphylococcal activity. The target compound's 4-fluoro-3-CF₃ pattern represents an intermediate fluorination state between mono-CF₃ and bis-CF₃, offering a distinct lipophilicity-electronic balance for SAR exploration [1][2].

Antimicrobial SAR Staphylococcus aureus Mycobacterium tuberculosis

Hydrogen-Bond Donor/Acceptor Profile Differentiates Target from Mono-CF₃ Analog for Target Engagement Optimization

The target compound possesses 2 hydrogen-bond donors and 7 hydrogen-bond acceptors (HBD/HBA = 2/7), compared to the des-fluoro analog AB162840 which retains 2 donors but only 6 acceptors due to the absence of the para-fluorine atom [1]. The additional H-bond acceptor contributed by the C-F moiety provides an extra point for polar interactions with biological targets (e.g., kinase hinge regions, protein backbone amides) without increasing the donor count, which could otherwise elevate desolvation penalties [1].

Hydrogen bonding Molecular recognition Drug design

Recommended Application Scenarios for 2-Acetyl-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide Based on Quantitative Evidence


Cinnamanilide Library Screening Against Drug-Resistant Gram-Positive Pathogens

The anti-MRSA activity demonstrated by the positional isomer (MIC 12.9–25.9 µM vs. ampicillin 45.8 µM) validates the cinnamanilide scaffold for antimicrobial screening [1]. The target compound, with its distinct 4-fluoro-3-CF₃ substitution, occupies an unexplored region of the fluoro-CF₃ positional SAR matrix and should be prioritized for inclusion in screening decks targeting methicillin-resistant S. aureus, vancomycin-resistant enterococci, or M. tuberculosis where trifluoromethylcinnamanilides have shown MIC values ranging from 0.29 to 51.7 µM [1][2].

Physicochemical Property-Guided Lead Optimization Requiring Intermediate Lipophilicity

With an XLogP3 of 4.4 and tPSA of 61.7 Ų, the target compound occupies a favorable drug-like property space (Lipinski-compliant: MW 366.3 < 500, LogP < 5, HBD ≤ 2, HBA ≤ 7, rotatable bonds = 4) [1]. Compared to the des-fluoro analog (estimated LogP ≈ 3.8), the target provides incrementally higher lipophilicity for programs requiring enhanced membrane permeability. It should be selected over the bis-CF₃ analog (LogP estimated > 5.0) when excessive lipophilicity is a concern for solubility or metabolic stability [1][2].

Kinase Inhibitor or Epigenetic Modulator Discovery Leveraging Fluorine-Mediated H-Bond Interactions

The additional H-bond acceptor provided by the para-fluorine atom (HBA = 7 vs. 6 for des-fluoro analog) enables exploration of C-F···H-N and C-F···backbone interactions commonly exploited in kinase inhibitor design [1]. The cinnamamide Michael acceptor core, combined with the unique 4-F-3-CF₃ aniline substitution, makes this compound suitable as a covalent or non-covalent probe for cysteine-reactive or hinge-binding kinase targets, where fluorine-mediated interactions have been shown to contribute 0.5–1.5 kcal/mol to binding free energy [1].

Analytical Reference Standard for Fluorinated Cinnamamide Metabolite Identification

The compound's defined stereochemistry (Z-configuration), high purity specification (≥95% as listed by commercial suppliers [1]), and characteristic isotopic pattern from four fluorine atoms (exact mass 366.09914 Da) make it suitable as a reference standard for LC-MS/MS method development and metabolite profiling of fluorinated cinnamamide derivatives in drug metabolism studies [1].

Quote Request

Request a Quote for 2-Acetyl-3-((4-fluoro-3-(trifluoromethyl)phenyl)amino)-N-phenylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.